2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)
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Overview
Description
2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid is a complex organic compound with a unique structure. It features a naphthalene moiety, a benzoic acid group, and a pentacyclic core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl groups in the pentacyclic core can be reduced to form alcohols.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the pentacyclic core.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene moieties.
Benzoic acid derivatives: Compounds with similar benzoic acid groups.
Pentacyclic compounds: Compounds with similar pentacyclic cores.
Uniqueness
What sets this compound apart is the combination of these three structural features in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C36H24N2O4 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-[(17-naphthalen-1-yl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C36H24N2O4/c39-33-31-30-23-13-3-6-16-26(23)36(27-17-7-4-14-24(27)30,20-37-28-18-8-5-15-25(28)35(41)42)32(31)34(40)38(33)29-19-9-11-21-10-1-2-12-22(21)29/h1-20,30-32H,(H,41,42) |
InChI Key |
FJIDWLITKNBSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C6=CC=CC=C6C(C4C3=O)(C7=CC=CC=C57)C=NC8=CC=CC=C8C(=O)O |
Origin of Product |
United States |
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